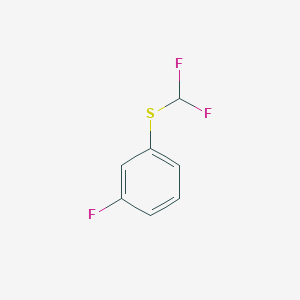
Difluoromethyl 3-fluorophenyl sulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl 3-fluorophenyl sulphide is an organosulfur compound characterized by the presence of a difluoromethyl group (CF₂H) and a fluorophenyl group (C₆H₄F) connected via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 3-fluorophenyl sulphide typically involves the introduction of the difluoromethyl group to a fluorophenyl sulphide precursor. One common method is the reaction of 3-fluorophenyl thiol with difluoromethyl halides under basic conditions. The reaction can be represented as follows:
C6H4F−SH+CF2HCl→C6H4F−S−CF2H+HCl
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of advanced catalysts to enhance reaction rates and yields. specific industrial methods are often proprietary and not widely disclosed in the literature.
Análisis De Reacciones Químicas
Types of Reactions
Difluoromethyl 3-fluorophenyl sulphide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
Difluoromethyl 3-fluorophenyl sulphide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of difluoromethyl 3-fluorophenyl sulphide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The sulfur atom can form strong bonds with metal ions and other electrophilic species, facilitating various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Difluoromethyl phenyl sulphide
- Trifluoromethyl phenyl sulphide
- Difluoromethyl 4-fluorophenyl sulphide
Uniqueness
Difluoromethyl 3-fluorophenyl sulphide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both difluoromethyl and fluorophenyl groups also imparts distinct chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H5F3S |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
1-(difluoromethylsulfanyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H5F3S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |
Clave InChI |
GVVXWKAMZOKZIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


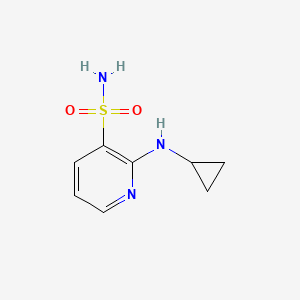
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
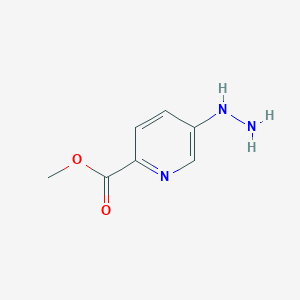
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

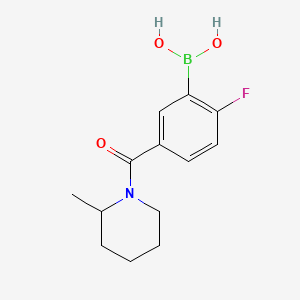
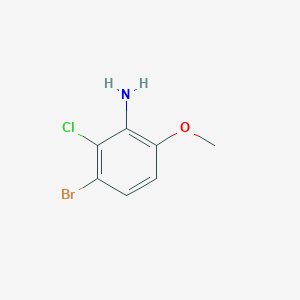
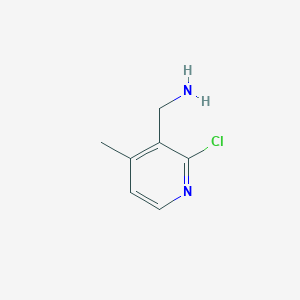
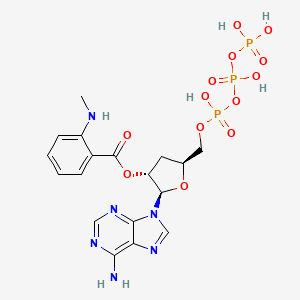

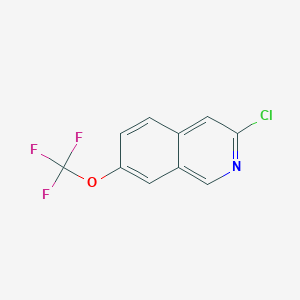
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
